Direct Physicochemical Comparison: Altered Density and Acidity Profile vs. Primary Alcohol Isomer
A direct head-to-head comparison of predicted physicochemical data reveals that (4-chlorophenyl)(cyclohexyl)methanol has a higher electron density and is more acidic than its primary alcohol isomer, [1-(4-chlorophenyl)cyclohexyl]methanol . The secondary benzylic alcohol structure of the target compound likely facilitates greater electron delocalization upon deprotonation, explaining its lower predicted pKa.
| Evidence Dimension | Predicted Density and Acidity (pKa) |
|---|---|
| Target Compound Data | Density: 1.152 ± 0.06 g/cm³; pKa: 14.16 ± 0.20 |
| Comparator Or Baseline | [1-(4-Chlorophenyl)cyclohexyl]methanol: Density: 1.125 ± 0.06 g/cm³; pKa: 15.05 ± 0.10 |
| Quantified Difference | ΔDensity = +0.027 g/cm³; ΔpKa = -0.89 units |
| Conditions | Predicted values from ChemicalBook, based on standard computational models for structure-property relationships. |
Why This Matters
A 0.027 g/cm³ density difference can lead to a 2.4% mass-per-volume error if substituted, but the ~0.9 log unit increase in acidity is functionally significant, enabling selective deprotonation and functionalization of the target compound in the presence of the primary alcohol isomer or other base-sensitive groups, a critical advantage in complex synthesis planning.
